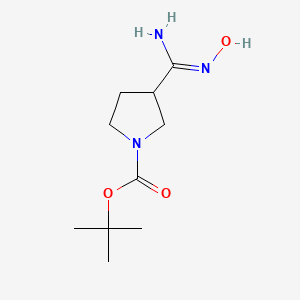
Boc-His(Dnp)-OH.IPA
Overview
Description
Boc-His(Dnp)-OH.IPA, also known as N-α-t.-Boc-N-im-dinitrophenyl-L-histidine isopropanol, is a chemical compound used in peptide synthesis . It is a standard building block for the introduction of histidine amino-acid residues by Boc SPPS . The Dnp group is stable to HF and TFMSA and is normally removed with thiophenol prior to HF treatment .
Molecular Structure Analysis
The empirical formula of this compound is C17H19N5O8 . Its molecular weight is 421.36 . Unfortunately, the specific molecular structure analysis is not provided in the available resources.Physical And Chemical Properties Analysis
This compound is a white to yellow to beige powder . It has an optical rotation of +52.5 - +59.5 ° at a concentration of 1% in ethyl acetate . It is soluble in DMF . The compound is stored at a temperature of 15-25°C .Scientific Research Applications
Wastewater Treatment Catalysis
Boc-His(Dnp)-OH.IPA has been explored in the field of wastewater treatment. The use of Iron impregnated poly acrylamide (IPA) as a heterogeneous catalyst in a fluidized bed reactor has demonstrated the potential for the quantitative removal of COD, BOD5, NH4+-N, and TKN from pharmaceutical wastewater. The oxidation of organics in this wastewater was confirmed through various spectroscopy methods. This study emphasizes the role of IPA in the generation of OH radicals, a key component in the oxidation process of persistent organic pollutants in pharmaceutical wastewater (Karthikeyan et al., 2014).
Advancements in MRI and Spectroscopy
This compound has implications in the enhancement of magnetic resonance spectroscopy and imaging (MRSI). Dynamic nuclear polarization (DNP), a technique involved in this process, significantly increases sensitivity (>10,000-fold) of MRSI, especially for low-γ nuclei. DNP operates by polarizing nuclear spins in an amorphous solid state at low temperatures, with the polarization transferred to the nuclear spins by microwave irradiation. This technique has advanced the real-time imaging of 13C-labeled cell metabolites and their metabolic conversion in biological systems. The review of this technology suggests potential applications such as diagnosis, staging tumor grade, and monitoring therapy response (Dutta et al., 2013).
properties
IUPAC Name |
(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRDIHKQFOOJR-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O.CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B1442652.png)



![1,4-Dioxaspiro[4.5]decan-7-amine](/img/structure/B1442656.png)


![9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1442662.png)

![1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1442665.png)
![tert-Butyl 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate](/img/structure/B1442667.png)

![4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid](/img/structure/B1442671.png)
